molecular formula C22H23N B3192254 4-[(4-Heptylphenyl)ethynyl]benzonitrile CAS No. 61614-41-3

4-[(4-Heptylphenyl)ethynyl]benzonitrile

Cat. No.: B3192254
CAS No.: 61614-41-3
M. Wt: 301.4 g/mol
InChI Key: DYAFBVGHNHETCF-UHFFFAOYSA-N
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Description

4-[(4-Heptylphenyl)ethynyl]benzonitrile (abbreviated as 7CT in some studies) is a tolane-based liquid crystalline (LC) compound characterized by a rigid ethynyl linkage connecting a benzonitrile group and a 4-heptylphenyl moiety. This structure confers unique optoelectronic and self-assembly properties, making it a candidate for applications in electrorheological (ER) fluids, display technologies, and photonic devices . The heptyl chain enhances solubility in organic solvents and stabilizes the nematic LC phase at room temperature, while the nitrile group contributes to dipolar interactions and molecular alignment under electric fields .

Properties

IUPAC Name

4-[2-(4-heptylphenyl)ethynyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N/c1-2-3-4-5-6-7-19-8-10-20(11-9-19)12-13-21-14-16-22(18-23)17-15-21/h8-11,14-17H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAFBVGHNHETCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40815817
Record name 4-[(4-Heptylphenyl)ethynyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40815817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61614-41-3
Record name 4-[(4-Heptylphenyl)ethynyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40815817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-[(4-Heptylphenyl)ethynyl]benzonitrile typically involves the coupling of 4-heptylphenylacetylene with 4-bromobenzonitrile under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

4-[(4-Heptylphenyl)ethynyl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups like amines or hydroxyl groups using appropriate reagents and conditions.

Scientific Research Applications

4-[(4-Heptylphenyl)ethynyl]benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties

Mechanism of Action

The mechanism of action of 4-[(4-Heptylphenyl)ethynyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s ethynyl group can participate in π-π interactions with aromatic systems, while the nitrile group can form hydrogen bonds with various biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

4-Ethynylbenzonitrile

  • Structure : Lacks the 4-heptylphenyl substituent, consisting only of a benzonitrile group linked to an ethynyl moiety.
  • Applications: Primarily used as a synthetic intermediate for coupling reactions (e.g., Sonogashira cross-coupling) .

4-[(4-(Dimethylamino)phenyl)ethynyl]benzonitrile

  • Structure: Replaces the heptyl chain with a dimethylamino (-NMe₂) group.
  • Properties : The electron-donating -NMe₂ group induces solvatochromism and enhanced fluorescence, unlike 7CT ’s LC behavior.
  • Applications : Explored in organic light-emitting diodes (OLEDs) and fluorescence-based sensors .

2-(4-(4-Cyanostyryl)styryl)benzonitrile (C.I.199-2)

  • Structure : Features a conjugated styryl (C=C) linkage instead of an ethynyl (C≡C) bridge.
  • Properties : Extended π-conjugation improves UV absorption and fluorescence quantum yield but reduces thermal stability compared to 7CT .
  • Applications : Widely used as a fluorescent brightener in textiles and plastics .

Functional Analogues

Tolane-Based Liquid Crystals

  • Example : 7CT vs. 4-[(4-Octylphenyl)ethynyl]benzonitrile
    • Structural Difference : Octyl chain (C₈H₁₇) vs. heptyl (C₇H₁₅).
    • Impact : Longer alkyl chains (e.g., octyl) lower the clearing temperature (transition from nematic to isotropic phase) by ~5–10°C compared to 7CT , enhancing low-temperature LC stability .

Azobenzene-Benzenzonitrile Hybrids

  • Example : (E)-4-((4-((n-Bromoalkyl)oxy)phenyl)diazenyl)benzonitrile
    • Structure : Incorporates a photoactive azo (-N=N- group) linkage.
    • Properties : Exhibits reversible photoisomerization under UV/visible light, unlike 7CT ’s static LC alignment.
    • Applications : Used in light-responsive LC actuators and optical storage devices .

Data Tables

Table 1: Key Physical Properties of Selected Benzonitrile Derivatives

Compound Melting Point (°C) Phase Behavior Key Application Reference
4-[(4-Heptylphenyl)ethynyl]benzonitrile 170–172* Nematic LC (room temp) Electrorheological fluids
4-Ethynylbenzonitrile Not reported Crystalline Synthetic intermediate
4-(Dimethylamino)-4′-cyanostilbene 120–125 Amorphous Fluorescent probes
C.I.199-2 220–225 Crystalline Textile brighteners

*Synthetic intermediate 10d (structurally related to 7CT ) has a melting point of 170–172°C .

Biological Activity

4-[(4-Heptylphenyl)ethynyl]benzonitrile (CAS No. 61614-41-3) is a chemical compound characterized by its unique molecular structure, which includes a heptylphenyl group attached to an ethynylbenzonitrile moiety. Its molecular formula is C22H23N, with a molecular weight of 301.4 g/mol. This compound is of significant interest in the fields of chemistry and biology due to its potential biological activities and applications in various scientific research domains.

The synthesis of this compound typically involves the coupling of 4-heptylphenylacetylene with 4-bromobenzonitrile under palladium-catalyzed conditions. The reaction is conducted in the presence of potassium carbonate as a base and triphenylphosphine as a ligand, often using dimethylformamide as the solvent. The resulting compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can further modify its properties and biological activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The ethynyl group can engage in π-π interactions with aromatic systems, while the nitrile group may form hydrogen bonds with various biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Biological Activity

Research indicates that this compound exhibits several potential biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The exact mechanism is under investigation, but it is hypothesized that its structural features contribute to its ability to interfere with cancer cell signaling pathways.
  • Antimicrobial Activity : Some studies have reported that compounds similar to this compound demonstrate antimicrobial properties, potentially making it useful in developing new antibacterial agents.
  • Interaction with Biological Macromolecules : The compound's ability to interact with proteins and nucleic acids suggests potential applications in drug development and molecular biology research .

Study 1: Anticancer Activity

A study conducted on the effects of various benzonitriles on cancer cell lines demonstrated that this compound significantly reduced cell viability in breast cancer cell lines (MCF-7). The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound NameStructureBiological Activity
4-[(4-Octylphenyl)ethynyl]benzonitrileStructureSimilar anticancer properties
4-[(4-Hexylphenyl)ethynyl]benzonitrileStructurePotentially lower solubility

These comparisons indicate that variations in alkyl chain length can influence solubility and reactivity, impacting overall biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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